

The Structure-Activity Relationship of NCATS-SM1441: A Potent Lactate Dehydrogenase Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: NCATS-SM1441

Cat. No.: B12363791

[Get Quote](#)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Published: November 21, 2025

Abstract

NCATS-SM1441 has emerged as a potent, first-in-class, pyrazole-based inhibitor of lactate dehydrogenase (LDH), an enzyme critical to the metabolic plasticity of cancer cells. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) for **NCATS-SM1441** and its analogs, detailing the quantitative data from key experiments and the methodologies employed in their evaluation. Through a systematic analysis of chemical modifications and their impact on biological activity, this document serves as a resource for researchers in oncology, metabolism, and medicinal chemistry, offering insights into the chemical features driving LDH inhibition and cellular potency. The guide includes detailed experimental protocols and visual representations of the underlying biological pathways and experimental workflows to facilitate a deeper understanding of the development of this promising anti-cancer agent.

Introduction

Cancer cells exhibit a profound metabolic reprogramming, often favoring aerobic glycolysis, a phenomenon known as the Warburg effect. This metabolic shift results in the increased

conversion of pyruvate to lactate, a reaction catalyzed by lactate dehydrogenase (LDH). The LDH family of enzymes, particularly LDHA and LDHB, are frequently overexpressed in various cancers and play a crucial role in maintaining the NAD⁺/NADH redox balance, thereby sustaining high glycolytic rates.[1][2][3] Consequently, inhibition of LDH presents a compelling therapeutic strategy to disrupt cancer cell metabolism and proliferation.[3][4]

NCATS-SM1441 is a lead compound identified through a focused lead optimization campaign of a pyrazole-based chemical series.[1][4] This inhibitor demonstrates low nanomolar potency against both LDHA and LDHB and exhibits robust target engagement in cellular and in vivo models.[5][6] This guide delves into the intricate structure-activity relationships that govern the potency and cellular activity of **NCATS-SM1441** and its analogs, providing a detailed roadmap of its preclinical development.

Core Structure-Activity Relationship (SAR) of NCATS-SM1441 Analogs

The development of **NCATS-SM1441** involved systematic modifications of a pyrazole scaffold to optimize its inhibitory activity against LDH, enhance cellular potency, and improve pharmacokinetic properties. The SAR data for key analogs is summarized in the table below.

Table 1: Structure-Activity Relationship Data for NCATS-SM1441 and Analogs

Compound ID	R1 Group	R2 Group	LDHA IC50 (nM)[6][7]	LDHB IC50 (nM)	A673 Lactate IC50 (nM)	MiaPa Ca-2 Lactate IC50 (nM)	A673 Cytotoxicity IC50 (μM)[7]	MiaPa Ca-2 Cytotoxicity IC50 (μM)[7]
NCATS-SM1441 (52)	4-Sulfamoyl-2-fluorophenyl	5-(Thiophen-2-yl)ethynyl	40	40	105	347	>25	>25
NCATS-SM1440 (43)	4-Sulfamoyl-2-fluorophenyl	4-Methylphenyl	57	-	190	480	>25	>25
Analog A	Phenyl	5-(Thiophen-2-yl)ethynyl	230	-	>10000	>10000	>25	>25
Analog B	4-Sulfamoylphenyl	5-(Thiophen-2-yl)ethynyl	60	-	250	800	>25	>25
Analog C	4-Sulfamoyl-2-fluorophenyl	Phenyl	120	-	800	2500	>25	>25

Note: Data is compiled from the primary publication by Rai G, et al. J Med Chem. 2020;63(19):10984-11011 and its supplementary information. The table presents a selection of

key analogs to illustrate the SAR. For a complete list, please refer to the original publication.

Experimental Protocols

The characterization of **NCATS-SM1441** and its analogs involved a suite of biochemical and cellular assays. The detailed methodologies for these key experiments are provided below.

LDH Biochemical Assay

This assay quantifies the enzymatic activity of LDH and the inhibitory potential of test compounds.

- Principle: The assay measures the LDH-catalyzed conversion of pyruvate to lactate, which is coupled to the oxidation of NADH to NAD⁺. The decrease in NADH is monitored by fluorescence.
- Procedure:
 - 3 μ L of recombinant human LDHA or LDHB (2 nM final concentration) in LDH assay buffer (200 mM Tris-HCl pH 7.4, 100 μ M EDTA, and 0.01% Tween-20) is dispensed into a 1536-well black solid-bottom assay plate.
 - 23 nL of compounds dissolved in DMSO are transferred to the assay plate using a pintool dispenser.
 - The enzymatic reaction is initiated by adding 1 μ L of a substrate solution containing NADH (0.06 mM final concentration) and sodium pyruvate (0.2 mM final concentration) in LDH assay buffer.
 - After a 5-minute incubation at room temperature, 1 μ L of a detection reagent containing diaphorase (0.133 mg/mL final concentration) and resazurin (37 μ M final concentration) in LDH assay buffer is added.
 - The resulting resorufin fluorescence is measured immediately ($t=0$) and after 20 minutes on a ViewLux microplate imager (ex540 nm, em590 nm).
 - Fluorescence values are normalized using enzyme-free and DMSO-treated controls. IC₅₀ values are calculated from the dose-response curves.

Cellular Lactate Production Assay

This assay measures the ability of compounds to inhibit lactate production in cancer cell lines.

- Principle: The amount of lactate secreted by cells into the culture medium is quantified using a lactate-Glo assay.
- Procedure:
 - A673 or MiaPaCa-2 cells are seeded in 1536-well plates and incubated overnight.
 - Compounds are added to the cells at various concentrations and incubated for a specified period (e.g., 24 or 48 hours).
 - A small aliquot of the cell culture supernatant is transferred to a new assay plate.
 - Lactate-Glo™ reagent is added, and the luminescence is measured after a 60-minute incubation at room temperature.
 - IC50 values are determined from the normalized dose-response data.

Glycolysis Stress Test (Extracellular Acidification Rate - ECAR) Assay

This assay assesses the impact of LDH inhibition on the overall glycolytic flux in live cells.^{[5][8]}

- Principle: The assay measures the rate of extracellular acidification (ECAR), which is an indicator of lactic acid production and, therefore, glycolytic activity. A Seahorse XF Analyzer is used for real-time measurements.
- Procedure:
 - A673 cells are seeded into a XF96 cell culture microplate and allowed to adhere overnight.
 - The cell culture medium is replaced with XF base medium supplemented with glutamine, and the cells are equilibrated.

- A baseline ECAR is established before the injection of test compounds (e.g., **NCATS-SM1441**) at various concentrations.
- ECAR is measured for approximately 50 minutes post-compound injection.
- Glucose is then injected to stimulate glycolysis, followed by oligomycin to inhibit mitochondrial respiration, forcing maximal glycolysis.
- The changes in ECAR in response to the compound and metabolic modulators are analyzed to determine the effect on glycolysis and glycolytic capacity.[9]

Cellular Thermal Shift Assay (CETSA)

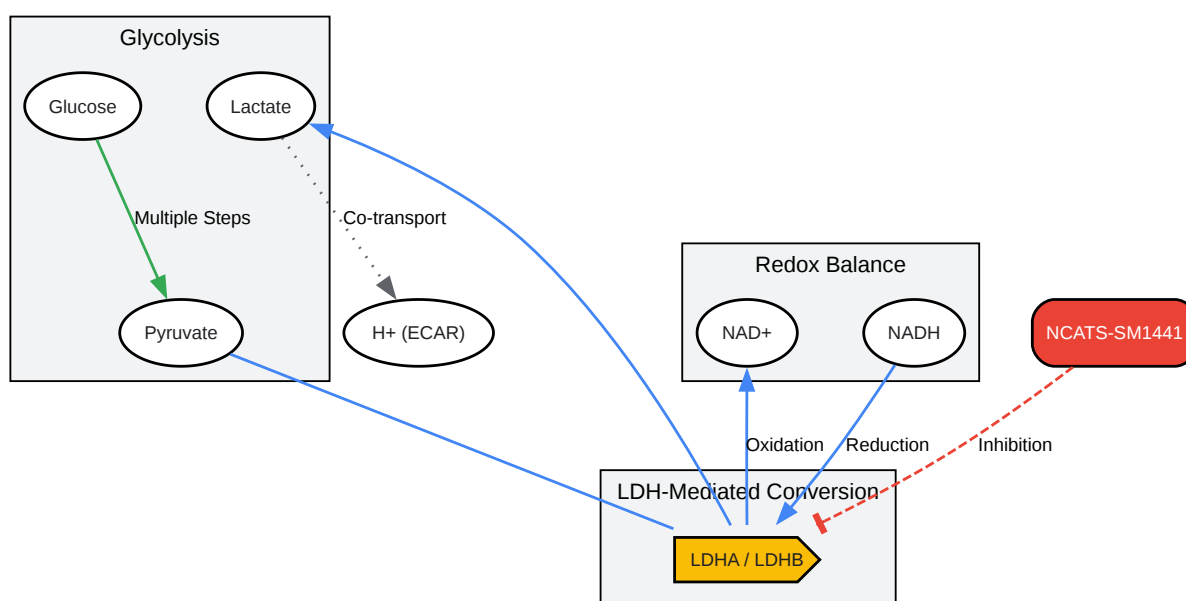
This assay confirms the direct binding of the inhibitor to the LDH protein within the cellular environment.

- Principle: Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation. The amount of soluble protein remaining after heat treatment is quantified.
- Procedure:
 - HEK293T cells are transiently transfected with a plasmid encoding LDHA fused to a split-luciferase tag.
 - Transfected cells are treated with the test compound or vehicle (DMSO) for 1 hour.
 - The cell suspension is heated to a specific temperature (e.g., 50-60°C) for 3 minutes to induce protein denaturation, followed by cooling at 4°C for 3 minutes. This heating/cooling cycle is repeated three times.
 - The cells are lysed by adding a solution containing 6% NP40 and incubated for 30 minutes.
 - A substrate containing 11S (a component of the split-luciferase) and furimazine is added.
 - The luminescence, which is proportional to the amount of soluble (non-denatured) LDHA, is measured using a ViewLux reader.

- An increase in luminescence in the presence of the compound indicates target engagement.

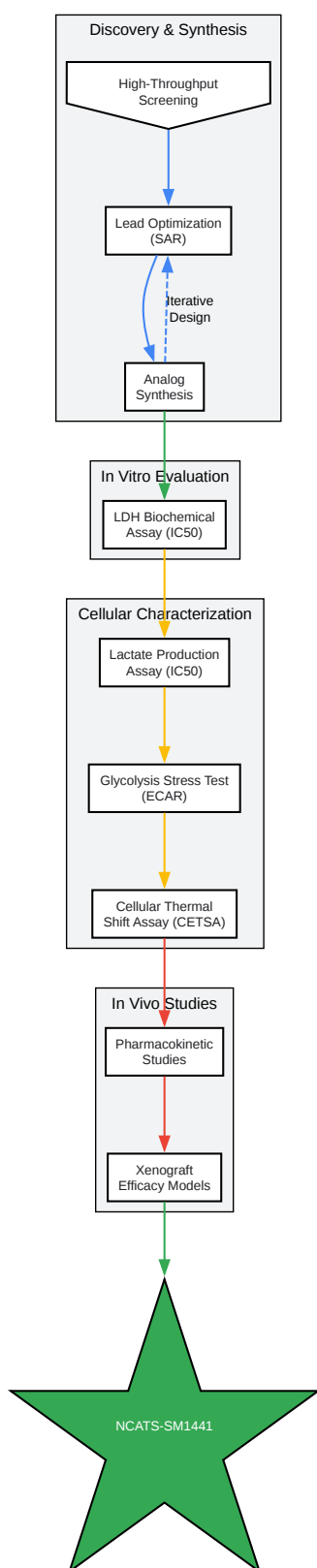
Visualizing the Science: Pathways and Processes

To provide a clearer understanding of the context and workflow of the **NCATS-SM1441** SAR studies, the following diagrams were generated using the Graphviz DOT language.



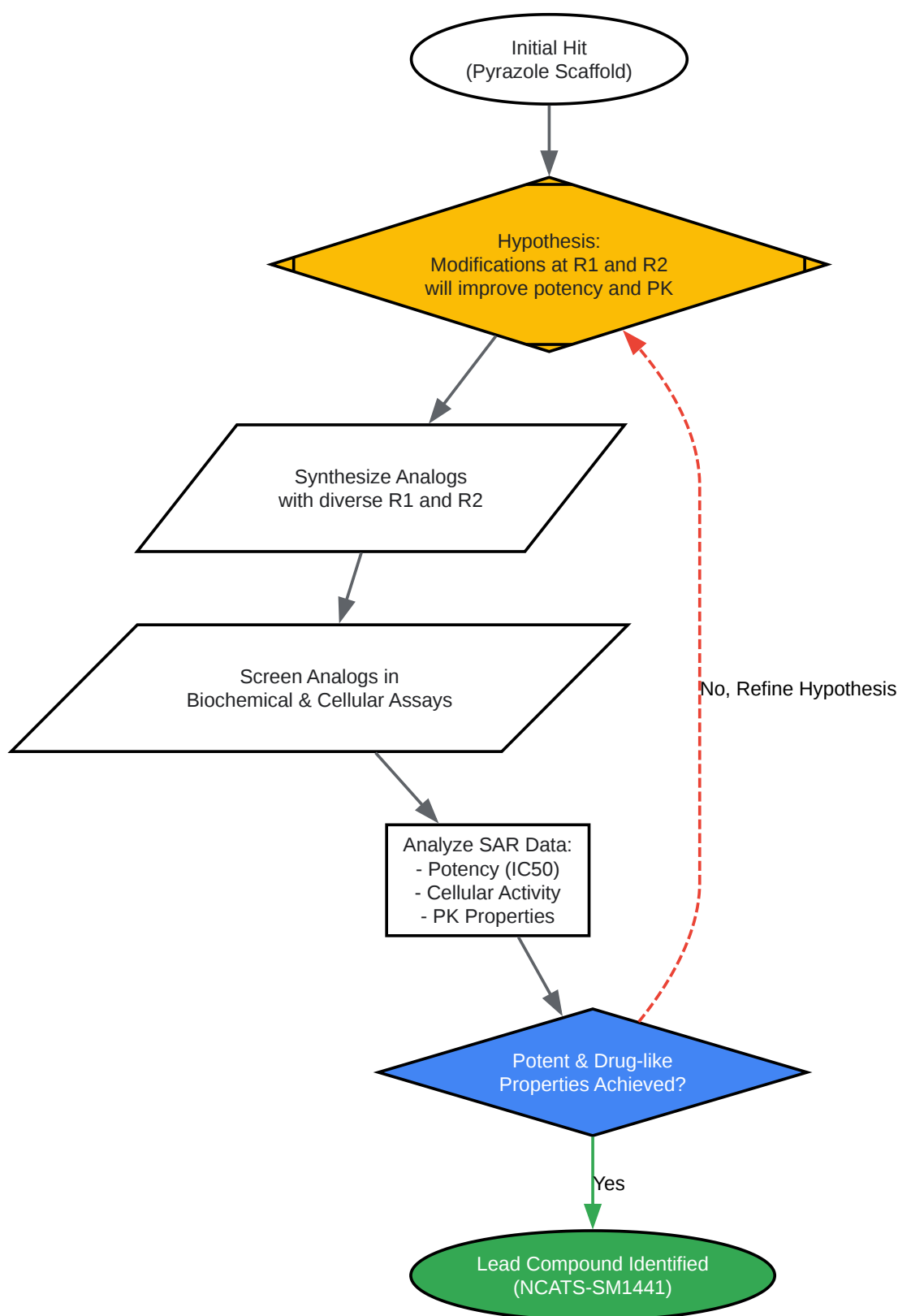
[Click to download full resolution via product page](#)

Caption: Signaling pathway of LDH inhibition by **NCATS-SM1441**.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for **NCATS-SM1441** development.



[Click to download full resolution via product page](#)

Caption: Logical flow of the SAR study for **NCATS-SM1441**.

Conclusion

The structure-activity relationship studies of **NCATS-SM1441** and its pyrazole-based analogs have successfully identified a potent and cell-active inhibitor of lactate dehydrogenase. The systematic optimization of the chemical scaffold, guided by a comprehensive suite of biochemical and cellular assays, has elucidated the key structural features required for effective LDH inhibition. This in-depth technical guide provides a valuable resource for the scientific community, offering detailed methodologies and a clear visualization of the scientific process. The continued exploration of this chemical series holds promise for the development of novel therapeutics targeting the metabolic vulnerabilities of cancer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic Consequences of LDHA inhibition by Epigallocatechin Gallate and Oxamate in MIA PaCa-2 Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic Consequences of LDHA inhibition by Epigallocatechin Gallate and Oxamate in MIA PaCa-2 Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Metabolism, a Blossoming Target for Small-Molecule Anticancer Drugs [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Metabolic Rewiring in Cancer: Small Molecule Inhibitors in Colorectal Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Structure-Activity Relationship of NCATS-SM1441: A Potent Lactate Dehydrogenase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b12363791#ncats-sm1441-structure-activity-relationship>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com